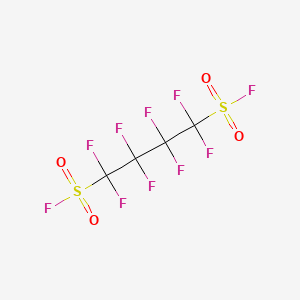![molecular formula C8H14N2O B14412681 N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine CAS No. 83369-54-4](/img/structure/B14412681.png)
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-2-azabicyclo[222]octan-3-ylidene)hydroxylamine is a chemical compound with the molecular formula C7H12N2O It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of piperidine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group into a nitroso or nitro group.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity and the alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the ring size and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: Another related compound with a different ring system and potential biological activities.
Uniqueness
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine is unique due to its specific bicyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
83369-54-4 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-(2-methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2O/c1-10-7-4-2-6(3-5-7)8(10)9-11/h6-7,11H,2-5H2,1H3 |
Clé InChI |
RWWZCSIFUKWWDK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC(C1=NO)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
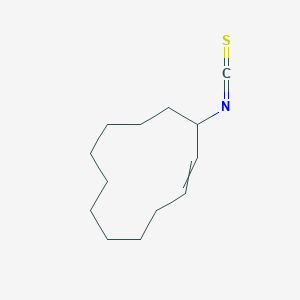

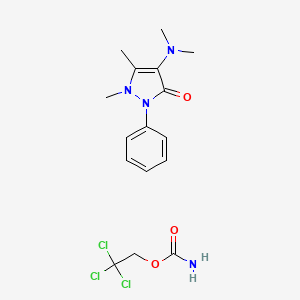
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
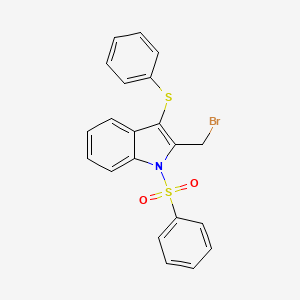
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
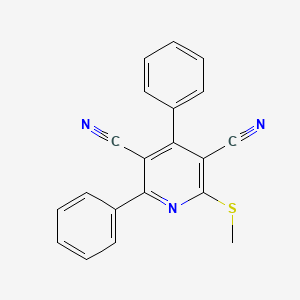
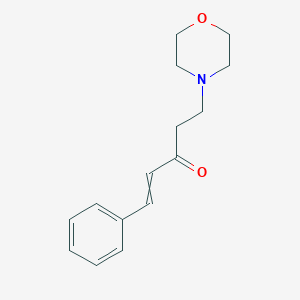
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
